Pterolactam

Beta-lactamase inhibition Antibiotic resistance Enzyme selectivity

Pterolactam (5-methoxypyrrolidin-2-one, CAS 63853-74-7) is a naturally occurring heterocyclic compound belonging to the pyrrolidin-2-one class. It is isolated from various plant sources, including Chrysanthemum coronarium L.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 63853-74-7
Cat. No. B016326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterolactam
CAS63853-74-7
Synonyms5-Methoxy-2-oxopyrrolidine;  5-Methoxy-2-pyrrolidone; 
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCOC1CCC(=O)N1
InChIInChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7)
InChIKeyVULIHENHKGDFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterolactam (CAS 63853-74-7): A Natural Pyrrolidin-2-one Scaffold for Antifungal and β-Lactamase Research


Pterolactam (5-methoxypyrrolidin-2-one, CAS 63853-74-7) is a naturally occurring heterocyclic compound belonging to the pyrrolidin-2-one class. It is isolated from various plant sources, including Chrysanthemum coronarium L. [1]. This compound serves as a core scaffold for the design and synthesis of biologically active derivatives, particularly those with antifungal properties and β-lactamase inhibitory activity. As a small, water-soluble molecule (TPSA 38.30 Ų, XlogP -0.40), it possesses favorable drug-like physicochemical properties for further medicinal chemistry exploration [2].

Why Generic Pyrrolidin-2-one Scaffolds Cannot Substitute for Pterolactam in Targeted Research


In the pyrrolidin-2-one family, even minor structural variations can lead to significant shifts in biological activity and selectivity. Pterolactam's defining feature is the methoxy substituent at the C5 position, which creates a unique electronic and steric environment distinct from unsubstituted pyrrolidin-2-one or other simple analogs like 5-hydroxypyrrolidin-2-one . This substitution is critical, as it enables the compound to act as a weak but specific inhibitor of certain β-lactamase enzymes [1] and serves as the essential starting point for synthesizing potent antifungal Mannich bases [2]. Substituting Pterolactam with a generic scaffold would likely abolish this targeted activity and negate the established synthetic pathways for creating its more active derivatives.

Pterolactam: A Quantitative Guide to Its Differentiating Biological and Chemical Properties


Weak but Specific β-Lactamase Inhibition Profile Differentiates Pterolactam from Potent, Broad-Spectrum Inhibitors

Pterolactam exhibits weak, class-specific inhibitory activity against certain β-lactamase enzymes, a profile that distinguishes it from potent, broad-spectrum clinical inhibitors like clavulanic acid. This specific, low-potency interaction may be valuable for mechanistic studies or as a starting point for scaffold optimization [1].

Beta-lactamase inhibition Antibiotic resistance Enzyme selectivity

Pterolactam as the Foundational Scaffold for Potent Antifungal Mannich Bases

Pterolactam itself is not a potent antifungal agent, but it is an essential precursor for synthesizing highly active Mannich base derivatives. In a study of 27 novel compounds, approximately one-third (9 compounds) exhibited good to high antifungal activity, with EC50 values lower than that of a control antifungal drug (amphotericin B or fluconazole) against at least one fungal strain [1]. The most potent derivative, compound 3o, demonstrated broad-spectrum activity against five fungal strains, including drug-resistant Candida species [1]. This establishes Pterolactam's unique value as a privileged scaffold.

Antifungal drug discovery Mannich base chemistry Structure-activity relationship

Favorable Physicochemical and ADMET Profile Supports Pterolactam as a Superior Lead-Like Scaffold

Computational ADMET predictions indicate that Pterolactam possesses a favorable profile for a lead-like molecule, particularly when compared to larger, more lipophilic pyrrolidinone derivatives. Its small size (MW 115.13 g/mol) and polar surface area (TPSA 38.30 Ų) contribute to predicted high human intestinal absorption (100%) and human oral bioavailability (75.71%) [1]. Crucially, it is predicted not to be a substrate or inhibitor for P-glycoprotein (P-gp) or major CYP450 enzymes (CYP3A4, CYP2C9, CYP2D6) [1], suggesting a low risk for drug-drug interactions or efflux-based resistance.

ADMET prediction Drug-likeness Medicinal chemistry

Defined Natural Origin Provides Sourcing Differentiation from Synthetic Pyrrolidinone Analogs

Pterolactam is a definitively characterized natural product, isolated and identified from multiple plant sources including Chrysanthemum coronarium L. [1] and the rhizomes of Cibotium barometz . This established natural origin is a key point of differentiation from purely synthetic pyrrolidinone analogs, which may have a less defined history and could be subject to different intellectual property or regulatory considerations.

Natural product chemistry Isolation Sourcing

Validated Research Applications for Pterolactam Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Antifungal Leads

The primary, high-value application for Pterolactam is as a starting scaffold for synthesizing novel antifungal agents. The 2020 study by Dascalu et al. provides a robust, experimentally validated pathway for generating Mannich base derivatives, with a proven hit rate of >30% for compounds with activity exceeding that of clinical controls [1]. This positions Pterolactam as a reliable and efficient platform for antifungal drug discovery programs targeting resistant strains.

Biochemical Research: Probing β-Lactamase Structure and Function

Pterolactam's weak but specific inhibition of Class C β-lactamase from Enterobacter cloacae (IC50 = 4,200 nM) makes it a valuable tool compound for biochemical and structural biology studies [1]. Unlike potent, broad-spectrum inhibitors, Pterolactam's low affinity may allow for co-crystallization studies that reveal the initial binding pose of a small pyrrolidinone core, guiding the rational design of more potent inhibitors without causing rapid enzyme inactivation.

Natural Product Research: Phytochemical Standard and Biosynthetic Studies

Pterolactam's confirmed presence in plants like Chrysanthemum coronarium L. and Cibotium barometz establishes its utility as an authentic reference standard for phytochemical analysis, metabolomics, and quality control of herbal materials [1][2]. Furthermore, its structure makes it a compelling subject for studying the biosynthesis of simple pyrrolidinone alkaloids in plants, an area of fundamental and applied scientific interest.

Computational Chemistry and ADMET Modeling: Lead Optimization Studies

The favorable and well-defined ADMET profile of Pterolactam, including its predicted high oral bioavailability and lack of CYP/P-gp liabilities, makes it an ideal model scaffold for training and validating computational models for lead optimization [1]. It serves as a baseline 'good' comparator against which the properties of larger, more complex synthetic derivatives can be measured and improved.

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